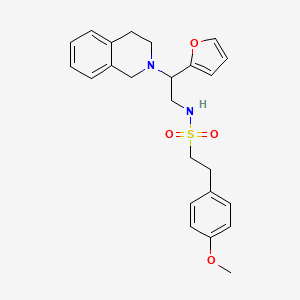
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemically diverse molecule that has garnered interest in various fields, including chemistry, biology, and medicine. It features a complex structure composed of a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, linked via an ethanesulfonamide scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves multi-step organic synthesis:
Formation of Dihydroisoquinoline Unit: : Starting from commercially available precursors, the dihydroisoquinoline unit is synthesized through a Pictet-Spengler reaction.
Furan Ring Introduction: : The furan ring is introduced via a Friedel-Crafts alkylation reaction, utilizing appropriate starting materials.
Methoxyphenyl Group Addition: : The methoxyphenyl unit is integrated through nucleophilic aromatic substitution.
Final Coupling: : The ethanesulfonamide linkage is established in the final step through a condensation reaction using appropriate sulfonylating agents.
Industrial Production Methods
Industrial-scale production leverages optimized routes to enhance yield and reduce costs. Common methods include:
Catalytic Processes: : Use of metal catalysts to facilitate reactions.
Flow Chemistry: : Continuous flow processes to streamline production and ensure consistency.
Green Chemistry: : Environmentally friendly solvents and reagents to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring or dihydroisoquinoline moiety.
Reduction: : Reduction reactions, particularly at the nitro groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the aromatic methoxyphenyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and other oxidizing agents.
Reduction: : LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: : Halogenated agents and strong nucleophiles like NaNH2.
Major Products
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Amines or fully reduced aromatic systems.
Substitution: : Halogenated, alkylated, or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has diverse applications:
Chemistry: : Utilized in synthetic organic chemistry for the development of new reaction methodologies.
Biology: : Studied for its potential in modulating biochemical pathways and cellular functions.
Medicine: : Investigated for pharmacological properties such as anti-inflammatory and anticancer activities.
Industry: : Applied in material science for developing novel polymers and advanced materials.
Wirkmechanismus
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes or receptors, modulating their activity.
Pathways Involved: : Impacts signaling pathways relevant to inflammation, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits unique features compared to similar compounds:
Similar Compounds: : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanesulfonamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Uniqueness: : The combination of structural motifs enhances its chemical reactivity and biological activity, making it a versatile molecule for various applications.
This compound’s multifaceted nature makes it a valuable subject for ongoing research and potential future innovations.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVWUPQSFHTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2445617.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)




![N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2445626.png)


![4-(azepane-1-sulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2445632.png)


